3-Chloro-6-nitro-1H-indazole
Overview
Description
3-Chloro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a chloro group at the third position and a nitro group at the sixth position on the indazole ring. It is typically a white to light yellow crystalline powder and is slightly soluble in water but more soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide .
Mechanism of Action
- The primary targets of 3-Chloro-6-nitro-1H-indazole are not explicitly mentioned in the available literature. However, indazole-containing compounds have been explored for various medicinal purposes, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . Specific targets may vary depending on the context and specific derivatives of this compound.
- Unfortunately, detailed information about the affected biochemical pathways is not readily available for this compound. However, indazole derivatives have been investigated for their impact on various pathways, such as kinase inhibition and cell volume regulation .
- Absorption : Information on the absorption of this compound is not available in the provided sources .
- Cellular and molecular effects are not explicitly documented for this compound. However, its potential as an inhibitor of cell growth suggests it may interfere with critical cellular processes .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Biochemical Analysis
Biochemical Properties
3-Chloro-6-nitro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme trypanothione reductase, which is essential for the survival of the Leishmania parasite . Molecular docking studies have shown that this compound forms stable complexes with this enzyme, leading to its inhibition and subsequent antiparasitic effects . Additionally, this compound has been found to interact with other biomolecules, forming hydrophobic and hydrophilic interactions that contribute to its biological activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of neoplastic cell lines, causing cell cycle arrest in the G0–G1 phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and function . The impact of this compound on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can have downstream effects on cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with trypanothione reductase results in the inhibition of this enzyme, disrupting the redox balance within the parasite and leading to its death . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . It can undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained inhibition of cell growth and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant therapeutic effects, such as antiparasitic and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in redox reactions, such as trypanothione reductase . Additionally, this compound can influence metabolic flux, leading to changes in metabolite levels and overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as solubility, binding affinity, and cellular uptake mechanisms . These properties determine the compound’s localization and accumulation, which are critical for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitro-1H-indazole can be achieved through various methods. One efficient pathway involves the 1,3-dipolar cycloaddition of dipolarophile compounds. This method allows for the separation of regioisomers using click chemistry, yielding triazole-1,4 regioisomers with good yields ranging from 82% to 90% .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition metal-catalyzed reactions, reductive cyclization reactions, and other advanced synthetic techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and chloro groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent are employed.
Major Products:
Reduction of the nitro group: Produces 3-chloro-6-amino-1H-indazole.
Substitution of the chloro group: Yields various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-nitro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
- 3-Chloro-1H-indazole
- 6-Nitro-1H-indazole
- 3-Bromo-6-nitro-1H-indazole
Comparison: 3-Chloro-6-nitro-1H-indazole is unique due to the presence of both chloro and nitro groups on the indazole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher potency in certain biological assays, such as antileishmanial activity . The combination of these functional groups also allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-chloro-6-nitro-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTQINLHMGQUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198632 | |
Record name | 1H-Indazole, 3-chloro-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-68-5 | |
Record name | 3-Chloro-6-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50593-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole, 3-chloro-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050593685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50593-68-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazole, 3-chloro-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-6-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-chloro-6-nitro-1H-indazole exert its antileishmanial activity, and what are the implications of its interaction with Leishmania trypanothione reductase (TryR)?
A1: Research suggests that this compound derivatives exhibit antileishmanial activity by inhibiting the enzyme trypanothione reductase (TryR) in Leishmania parasites. [] TryR plays a crucial role in the parasite's defense against oxidative stress, and its inhibition can lead to parasite death. Molecular docking studies have shown that these derivatives bind stably to the active site of TryR, forming a network of hydrophobic and hydrophilic interactions. [] This binding disrupts the enzyme's function, ultimately impairing the parasite's ability to survive.
Q2: What insights do molecular modeling studies provide about the interaction between this compound derivatives and TryR?
A2: Molecular dynamics simulations demonstrate that the complex formed between TryR and a specific this compound derivative (compound 13) remains stable in a simulated biological environment. [] This stability is further supported by MM/GBSA binding free energy calculations. These findings highlight the potential of this compound as a starting point for the development of more potent and selective antileishmanial drugs. Further structural optimization based on these modeling insights could lead to even stronger binding affinities and enhanced antileishmanial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.